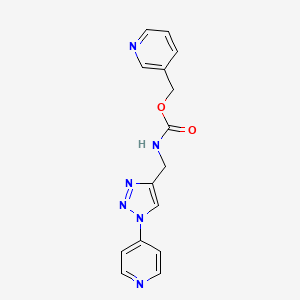

吡啶-3-基甲基 ((1-(吡啶-4-基)-1H-1,2,3-三唑-4-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .科学研究应用

发光超分子金属凝胶

研究表明,某些吡啶基和三唑基衍生物具有形成发光超分子金属凝胶的能力。例如,特定配体与 Eu(III) 离子自组装导致形成发光配合物,该配合物表现出非凡的特性,如可愈合性和强红色发光,表明在传感和材料科学中具有潜在应用 (McCarney 等人,2015 年)。

均相反应中的催化

作为有机金属配合物的一部分,吡啶基三唑基亚甲基已被证明可在转移氢化过程中用作有效催化剂。这些配体的结构修饰允许电子微调,这直接影响催化效率。本研究概述了吡啶基和三唑基部分在增强催化反应中的作用,并提供了对其在绿色化学和工业过程中的潜在应用的见解 (Bolje 等人,2015 年)。

抗菌剂

开发新的抗菌剂是药物研究的关键领域。源自吡啶和三唑的化合物已被研究其抗菌特性。例如,某些吡啶基三唑衍生物已显示出对多种微生物病原体的功效,表明它们作为先导化合物在开发新抗菌药物中的潜力 (Bayrak 等人,2009 年)。

缓蚀剂

吡啶基和三唑基衍生物的应用延伸到工业应用,例如金属的缓蚀。对这些化合物的研究已将它们确定为有效的缓蚀剂,特别是在酸性环境中。它们在金属表面形成保护层的 ability 可以显着延长暴露在腐蚀性条件下的材料的使用寿命 (Ma 等人,2017 年)。

除草剂活性

在农业领域,开发新的除草剂对于作物保护和提高产量至关重要。已合成与查询化合物相关的芳基(吡啶-3-基)甲基氨基甲酸酯并评估了它们的除草剂活性。其中一些化合物已证明能有效控制杂草,而对水稻没有植物毒性,表明它们在开发更安全、更有效的除草剂方面很有用 (Nakayama 等人,2012 年)。

未来方向

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder , indicating potential for further exploration and development.

属性

IUPAC Name |

pyridin-3-ylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(23-11-12-2-1-5-17-8-12)18-9-13-10-21(20-19-13)14-3-6-16-7-4-14/h1-8,10H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCSJUTVLORQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)